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molecular formula C10H19NO3 B1375078 tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate CAS No. 942308-05-6

tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate

Cat. No. B1375078
M. Wt: 201.26 g/mol
InChI Key: KVZWHTCHJHENKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346816B2

Procedure details

To 24.6 mg (0.74 mmol, 60% dispersion in mineral oil) NaH in 5 mL THF at 0° C. was added 0.115 g (0.61 mmol) 3-hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester (prepared using route 15 step a) in 1 mL THF dropwise over 10 minutes, and the reaction was stirred at 0° C. for 30 minutes. 46 μL (0.74 mmol) methyl iodide was added and the reaction was stirred at room temperature for 2 hours. 20 mg (0.61 mmol, 60% dispersion in mineral oil) of NaH followed by 38 μL (0.61 mmol) of methyl iodide were added and the reaction mixture was stirred at room temperature for 16 hours. 5 mL of H2O was added and the mixture was extracted with EtOAc (2×10 mL), the organic layers were combined and dried with MgSO4. After filtration, the solvent was evaporated to give the desired product which was used for the next step without further purification.
Name
Quantity
24.6 mg
Type
reactant
Reaction Step One
Quantity
0.115 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
46 μL
Type
reactant
Reaction Step Two
Name
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
38 μL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:13][CH:12]([CH2:14][OH:15])[CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].[CH3:16]I.O>C1COCC1>[C:3]([O:7][C:8]([N:10]1[CH2:13][CH:12]([CH2:14][O:15][CH3:16])[CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
24.6 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.115 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
46 μL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
20 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
38 μL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
dropwise over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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